

Application Notes and Protocols: Preparation of CDDD11-8 Stock Solution in DMSO

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Compound of Interest

Compound Name: CDDD11-8

Cat. No.: B12379986

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Audience: Researchers, scientists, and drug development professionals.

Introduction

CDDD11-8 is a potent, orally active, and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and FMS-like Tyrosine Kinase 3 with internal tandem duplication (FLT3-ITD), with K_i values of 8 nM and 13 nM, respectively.^{[1][2][3][4][5]} It has demonstrated efficacy in reducing the proliferation of leukemia cell lines, particularly those with FLT3-ITD mutations, by inducing cell cycle arrest and apoptosis.^{[1][6]} Mechanistically, **CDDD11-8** inhibits the phosphorylation of RNA Polymerase II (RNAPII) and STAT5, and downregulates the expression of key survival proteins such as c-MYC and MCL-1.^{[1][7]} Given its therapeutic potential in cancers like Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC), accurate and consistent preparation of **CDDD11-8** solutions is critical for reproducible experimental results.^{[3][6][8]}

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of **CDDD11-8** using Dimethyl Sulfoxide (DMSO).

Physicochemical Properties of CDDD11-8

A summary of the key physicochemical properties of **CDDD11-8** is presented in Table 1. This information is essential for the accurate preparation of stock solutions.

Property	Value	Source(s)
Molecular Formula	C ₂₄ H ₂₆ N ₆	[1][6]
Molecular Weight	398.5 g/mol	[1][2]
CAS Number	2241659-94-7	[1][2]
Appearance	Off-white to light brown solid	[2]
Purity	>98%	[4]
Solubility in DMSO	Up to 100 mg/mL (approx. 250.94 mM)	[1][2]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the standard procedure for preparing a 10 mM stock solution of **CDDD11-8** in high-purity DMSO.

Materials and Equipment

- **CDDD11-8** powder
- Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO), newly opened is recommended[2]
- Calibrated analytical balance
- Sterile microcentrifuge tubes or amber glass vials
- Vortex mixer
- Ultrasonic water bath
- Calibrated pipettes and sterile pipette tips
- Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Procedure

- Equilibration: Before opening, allow the vial of **CDDD11-8** powder to equilibrate to room temperature to prevent condensation.
- Weighing: Carefully weigh the desired amount of **CDDD11-8** powder using an analytical balance in a chemical fume hood.
 - Calculation Example: To prepare 1 mL of a 10 mM stock solution, weigh out 3.985 mg of **CDDD11-8**.
 - $\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000$
 - $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 398.5 \text{ g/mol} \times 1000 = 3.985 \text{ mg}$
- Dissolution:
 - Add the calculated volume of anhydrous DMSO to the vial containing the **CDDD11-8** powder.
 - Cap the vial securely and vortex the mixture for 1-2 minutes to facilitate dissolution.
 - To ensure complete dissolution, sonicate the solution in an ultrasonic water bath.^{[1][2]} The solution should be clear.
- Aliquoting and Storage:
 - To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.^{[2][9]}
 - Properly label each aliquot with the compound name, concentration, date of preparation, and solvent.
 - Store the aliquots as recommended in Table 2.

Safety Precautions

- Always wear appropriate PPE when handling **CDDD11-8** and DMSO.

- Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.
- DMSO is a potent solvent that can facilitate the absorption of compounds through the skin. Avoid direct contact.
- Consult the Safety Data Sheet (SDS) for **CDDD11-8** for specific handling and safety information. Handle as a potentially hazardous compound.

Storage and Stability

Proper storage is crucial to maintain the stability and activity of **CDDD11-8**.

Form	Storage Temperature	Duration	Source(s)
Solid Powder	-20°C	3 years	[1][4]
Stock Solution in DMSO	-80°C	6 months	[1][2][4]
-20°C	1 month	[1][2]	

Note: It is strongly recommended to avoid repeated freeze-thaw cycles of the stock solution.[2]
[9]

Stock Solution Dilution Calculations

The following table provides the required volumes of DMSO to prepare common stock solution concentrations from pre-weighed amounts of **CDDD11-8**.

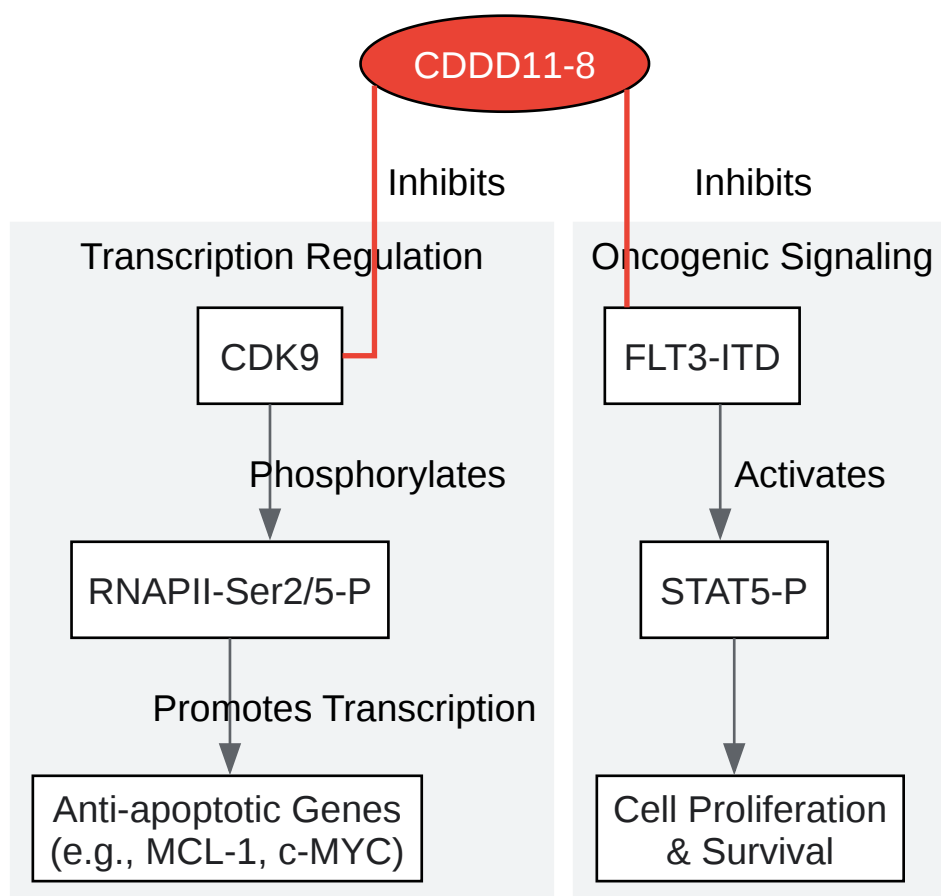
Mass of CDDD11-8	Volume of DMSO for 1 mM Stock	Volume of DMSO for 5 mM Stock	Volume of DMSO for 10 mM Stock
1 mg	2.5094 mL	0.5019 mL	0.2509 mL
5 mg	12.5471 mL	2.5094 mL	1.2547 mL
10 mg	25.0941 mL	5.0188 mL	2.5094 mL

Table data derived
from supplier
information.[\[1\]](#)

Visualizations

Signaling Pathway Inhibition by CDDD11-8

CDDD11-8 exerts its anti-cancer effects by inhibiting the kinase activity of CDK9 and FLT3-ITD, which are crucial for transcriptional regulation and cell proliferation in certain cancers.

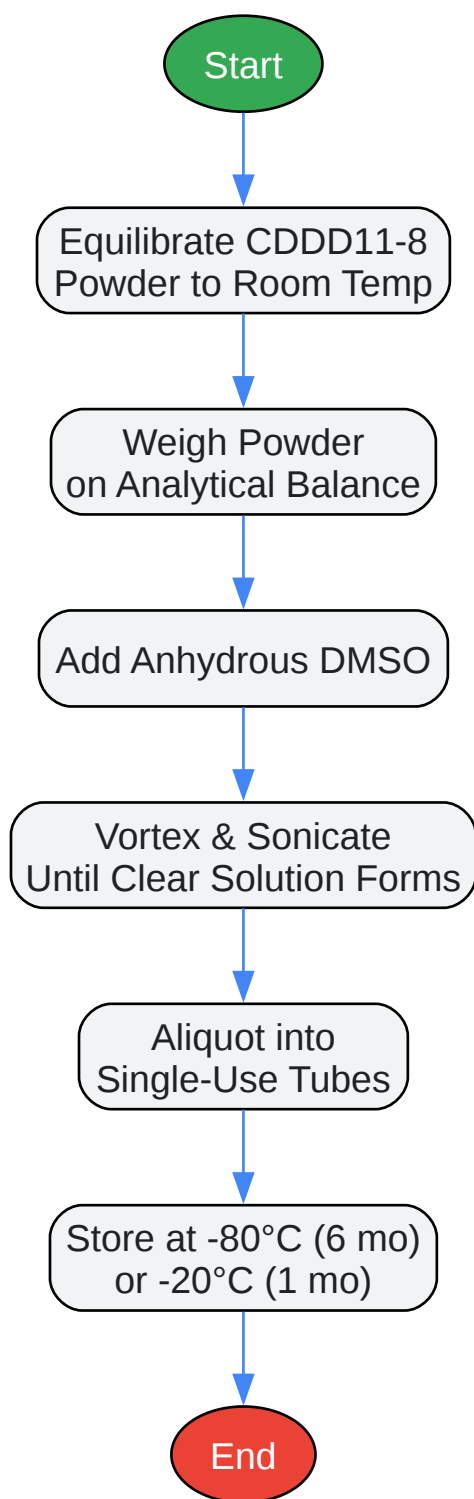


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Caption: Inhibition of CDK9 and FLT3-ITD pathways by **CDDD11-8**.

Experimental Workflow for Stock Solution Preparation

The diagram below outlines the sequential steps for preparing the **CDDD11-8** stock solution in DMSO.



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Caption: Workflow for preparing a **CDDD11-8** stock solution in DMSO.

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